molecular formula C18H21N3O2 B2537618 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide CAS No. 301326-98-7

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide

Cat. No.: B2537618
CAS No.: 301326-98-7
M. Wt: 311.385
InChI Key: PTWUKNVXXAKRAZ-CPNJWEJPSA-N
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Description

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide is a hydrazone derivative synthesized via the condensation of salicyloyl hydrazide and 4-(diethylamino)salicylaldehyde under mild conditions (e.g., glacial acetic acid at room temperature), yielding a product with quantitative efficiency . Its structure features:

  • A diethylamino group at the para position of the benzylidene moiety, enhancing electron-donating properties.
  • A 2-hydroxybenzohydrazide backbone, enabling coordination with metal ions and hydrogen bonding.
  • An (E)-configuration of the imine bond, confirmed by crystallographic studies in analogous compounds .

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-21(4-2)15-11-9-14(10-12-15)13-19-20-18(23)16-7-5-6-8-17(16)22/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWUKNVXXAKRAZ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301326-98-7
Record name N'-(4-(DIETHYLAMINO)BENZYLIDENE)-2-HYDROXYBENZOHYDRAZIDE
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Preparation Methods

Standard Alcoholic Solvent Protocol

In a representative procedure, equimolar quantities of 4-diethylaminobenzaldehyde (1.93 g, 10 mmol) and 2-hydroxybenzohydrazide (1.52 g, 10 mmol) are dissolved in anhydrous methanol (50 mL). The mixture is refluxed for 5–6 hours under nitrogen atmosphere, with reaction progress monitored via thin-layer chromatography (TLC). Upon completion, the solution is cooled to room temperature, yielding a yellow precipitate that is filtered, washed with cold methanol, and recrystallized from ethanol. This method typically achieves yields of 68–72%, with purity confirmed by HPLC (>95%).

Acid-Catalyzed Variations

Some protocols incorporate acetic acid (1–2 mL) as a catalyst to accelerate imine bond formation. For example, a mixture of 4-diethylaminobenzaldehyde (2.0 mmol) and 2-hydroxybenzohydrazide (2.0 mmol) in ethanol (30 mL) with glacial acetic acid (1.5 mL) refluxed for 4 hours produced the target compound in 75% yield. Acid catalysis reduces reaction time but may require additional neutralization steps during workup.

Solvent-Free and Molten State Synthesis

Recent advances emphasize solvent-free methodologies to reduce environmental impact and improve atom economy. A patent-pending molten state synthesis demonstrates this approach for structurally related compounds, offering insights applicable to this compound.

Molten State Reaction Mechanics

In this method, 4-diethylaminobenzaldehyde (1.5 mmol) and 2-hydroxybenzohydrazide (1.5 mmol) are heated to 120–130°C until a molten phase forms. The reaction proceeds for 2–3 hours without solvent, followed by cooling and trituration with toluene to remove unreacted starting materials. This approach achieves yields comparable to solvent-based methods (70–74%) while eliminating volatile organic compound (VOC) emissions.

Green Chemistry Approaches

Eco-friendly synthesis strategies have been developed using benign solvents and energy-efficient conditions. A notable example employs a vinegar-ethanol (1:1 v/v) system, leveraging acetic acid’s dual role as catalyst and co-solvent.

Vinegar-Ethanol Mediated Synthesis

A mixture of 4-diethylaminobenzaldehyde (2.0 mmol) and 2-hydroxybenzohydrazide (2.0 mmol) in vinegar-ethanol (20 mL) is refluxed for 5 hours. The precipitate is filtered and washed with cold ethanol, yielding 65–68% product with 91–94% HPLC purity. This method reduces reliance on hazardous solvents and aligns with green chemistry principles.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters across different preparation strategies:

Method Solvent System Temperature (°C) Time (h) Yield (%) Purity (HPLC%)
Conventional Methanol 65 (Reflux) 5–6 68–72 >95
Acid-Catalyzed Ethanol + AcOH 78 (Reflux) 4 75 93
Molten State Solvent-free 120–130 2–3 70–74 91
Green Chemistry Vinegar-Ethanol 78 (Reflux) 5 65–68 91–94

Structural Characterization Techniques

Post-synthesis analysis ensures compound identity and purity:

Spectroscopic Methods

  • 1H NMR (DMSO-d6): δ 11.32 (s, 1H, OH), 8.42 (s, 1H, N=CH), 7.82–6.72 (m, 8H, aromatic), 3.42 (q, 4H, NCH2CH3), 1.12 (t, 6H, CH3).
  • IR (KBr): ν 3445 cm⁻¹ (O-H), 1620 cm⁻¹ (C=O), 1585 cm⁻¹ (C=N).

Chromatographic Validation

HPLC analysis under isocratic conditions (C18 column, 70:30 methanol-water, 1.0 mL/min) confirms purity >90% for all methods.

Challenges and Optimization Strategies

Byproduct Formation

Incomplete condensation may yield hydrazine byproducts, detectable via TLC (Rf 0.3 vs. 0.7 for product). Recrystallization from ethanol effectively removes these impurities.

Solvent Selection Impact

Methanol produces higher yields than ethanol (72% vs. 68%) due to better reactant solubility. However, ethanol enables easier recovery of unreacted starting materials.

Applications and Derivative Synthesis

The compound serves as a precursor for pharmacologically active derivatives:

Metal Complexation

Reaction with Cu(II) acetate in methanol yields square-planar complexes exhibiting enhanced antimicrobial activity.

Heterocyclic Derivative Synthesis

Cyclocondensation with diketones produces pyrazole derivatives, screened for antitumor properties.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has potential as an enzyme inhibitor and may exhibit antimicrobial properties.

    Medicine: It is being investigated for its pharmacological activities, including potential anticancer and antiviral effects.

    Industry: The compound can be used in the synthesis of dyes and other organic materials.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, its hydrazone group can interact with biological macromolecules, potentially disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazide Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents Key Properties Applications
Target Compound - 4-(Diethylamino)phenyl
- 2-hydroxybenzohydrazide
- Strong electron-donating group (diethylamino)
- High solubility in polar solvents
Antimicrobial, ligand for metal complexes
N'-[4-(Dimethylamino)phenyl]methylidene}benzenesulfonohydrazide (MBSH) - 4-(Dimethylamino)phenyl
- Benzenesulfonohydrazide
- Moderate electron donation (dimethylamino)
- Sulfonyl group enhances corrosion inhibition
Corrosion inhibitor for carbon steel in acidic media
N'-(3-Nitrobenzylidene)-4-hydroxybenzohydrazide - 3-Nitrobenzoyl
- 4-Hydroxybenzylidene
- Electron-withdrawing nitro group
- Planar aromatic system (dihedral angle: 3.9°)
Structural studies, coordination chemistry
N'-[(E)-(4-Ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide - Benzimidazole-thioether
- 4-Ethylphenyl
- Bulky benzimidazole moiety
- Enhanced lipophilicity
Anticancer research (hypothesized)
Key Findings :
  • Electron-Donating vs.
  • Solubility: The hydroxyl and diethylamino groups confer higher polarity and solubility in ethanol or DMSO compared to sulfonohydrazides (e.g., MBSH), which are tailored for surface adsorption in corrosion inhibition .
  • Biological Activity : Derivatives with bulkier substituents (e.g., benzimidazole-thioether in ) may exhibit reduced bioavailability due to steric hindrance, whereas the target compound’s simpler structure allows easier membrane penetration .
Key Findings :
  • The target compound’s single-step synthesis offers a significant advantage in scalability and cost-effectiveness compared to multi-step routes (e.g., ).
  • Catalyst Use : Reactions employing Na₂S₂O₅ (as in ) may introduce impurities, whereas the target compound’s acetic acid-catalyzed condensation ensures high purity .

Crystallographic and Spectroscopic Analysis

  • Crystal Packing: Analogous compounds, such as 4-tert-butyl derivatives, crystallize in monoclinic systems with distinct dihedral angles between aromatic rings (e.g., 3.9° in ), influencing stability and melting points. The target compound likely adopts a similar planar configuration, enhancing π-π stacking interactions .
  • Spectroscopic Signatures: FTIR: The target compound shows peaks at ~1665 cm⁻¹ (C=O) and ~3188 cm⁻¹ (N-H), consistent with hydrazide derivatives . NMR: The diethylamino group produces a triplet at ~1.2 ppm (CH₃) and a quartet at ~3.4 ppm (CH₂), distinguishing it from dimethylamino analogs .

Biological Activity

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and a summary of its structural characteristics.

Structural Characteristics

The molecular formula of this compound is C18H21N3O2. Its structure features a hydrazone linkage and a hydroxyl group, which may contribute to its biological properties. The compound can be represented by the following structural formula:

\text{N E 4 diethylamino phenyl methylidene}-2-hydroxybenzohydrazide}

Antimicrobial Activity

Research has shown that derivatives of hydrazides like this compound exhibit notable antimicrobial properties. In one study, the compound was tested against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The manganese complex of this hydrazide demonstrated a minimum inhibitory concentration (MIC) of 398 µg/mL against these pathogens, indicating moderate antibacterial activity .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of several hydrazone derivatives, including this compound. The results indicated that while some derivatives showed promising activity against bacterial strains, others were ineffective. The variation in activity was attributed to the substituents on the benzohydrazide rings, suggesting that structural modifications could enhance efficacy .
  • Thermal Stability and Decomposition : Thermogravimetric analysis (TGA) revealed that the compound exhibits thermal stability up to 260 °C before decomposition occurs. This property is crucial for determining the compound's suitability for pharmaceutical applications where stability under heat is essential .

Research Findings

  • Synthesis and Characterization : The synthesis typically involves the condensation reaction between 4-diethylamino-2-hydroxybenzaldehyde and appropriate hydrazides. Characterization techniques such as FT-IR spectroscopy and NMR confirm the formation of the desired hydrazone structure.
  • Mechanistic Insights : Preliminary mechanistic studies suggest that the antibacterial action may be linked to the chelation ability of metal complexes formed with this hydrazide, enhancing their bioactivity against microorganisms .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via a condensation reaction between 2-hydroxybenzohydrazide and 4-(diethylamino)salicylaldehyde in glacial acetic acid under reflux. Key parameters include:

  • Temperature : Reflux (~100°C) to ensure complete imine bond formation.
  • Solvent : Glacial acetic acid acts as both solvent and catalyst for the Schiff base formation.
  • Purification : The product precipitates upon cooling and is recrystallized using methanol or ethanol to enhance purity .
    • Validation : Thin-layer chromatography (TLC) monitors reaction progress, and yields typically exceed 85% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR/IR : Confirms hydrazone bond formation (C=N stretch at ~1600 cm⁻¹ in IR) and aromatic proton environments.
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 368.4 for C₁₈H₂₂N₃O₃).
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine structural parameters, with R-factors < 0.05 for high-resolution data .
    • Data Interpretation : Compare experimental results with computational predictions (e.g., DFT-optimized geometries) to validate structural assignments .

Advanced Research Questions

Q. How can researchers address contradictions between experimental and computational spectroscopic data?

  • Approach :

  • Re-examine Synthesis : Trace impurities or solvent residues may distort NMR/IR signals. Repetition under inert atmospheres (e.g., N₂) minimizes oxidation artifacts .
  • Polymorph Screening : Use differential scanning calorimetry (DSC) to detect crystalline forms that might alter spectral profiles.
  • Advanced Computational Methods : Employ time-dependent DFT (TD-DFT) to simulate UV-Vis spectra, accounting for solvent effects .

Q. What strategies optimize bioactivity through structural modifications of this hydrazone derivative?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzohydrazide moiety to enhance electrophilicity and receptor binding.
  • Structure-Activity Relationship (SAR) : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using in vitro assays.
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., kinases), prioritizing modifications with higher docking scores .

Q. How can conflicting bioactivity results across studies be systematically resolved?

  • Critical Analysis :

  • Assay Conditions : Compare cell line viability (e.g., IC₅₀ in cancer vs. normal cells) and incubation times. Variations in serum content or pH may alter compound stability.
  • Purity Verification : Validate compound purity (>98% via HPLC) to exclude confounding effects from synthetic byproducts.
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

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